![molecular formula C16H15N3O2 B2583449 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline CAS No. 50939-80-5](/img/structure/B2583449.png)
4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Overview
Description
“4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . The precursor N- [ (5′-substituted 2′-phenyl- 1H -indol-3′-yl)methylene]-5- (pyridin-4-yl)-1,3,4-oxadiazol-2-amines was synthesized by cyclocondensation of 5- (pyridin-4-yl)-1,3,4-oxadiazol-2-amine with 5-substituted 2-phenyl- 1H -indol-3-carboxaldehydes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C16H15N3O2 . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Scientific Research Applications
Antiproliferative Activity in Cancer Research
A notable application of 1,3,4-oxadiazole analogues, closely related to 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline, is in cancer research. Studies have synthesized and tested such compounds for antiproliferative activity against various human cancer cell lines. Compounds from this class have shown significant inhibitory effects on cancer cells, comparable or superior to standard drugs like Imatinib and 5-flurouracil. This indicates potential applications in the development of new antiproliferative agents for cancer treatment (Ahsan et al., 2018).
Antibacterial Activity
Certain 1,3,4-oxadiazole derivatives, akin to the chemical structure of interest, exhibit significant antibacterial activity. These compounds have been tested against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus, showing effectiveness in inhibiting bacterial growth. This suggests their potential as new antibacterial agents (Rai et al., 2009).
Pharmacological Evaluations
1,3,4-oxadiazole and pyrazole derivatives, which include structures similar to this compound, have been explored for various pharmacological activities. These include toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study of such compounds contributes to the understanding of their potential therapeutic applications (Faheem, 2018).
Antioxidant Properties
Research on 1,3,4-oxadiazole derivatives also highlights their antioxidant properties. These compounds have been tested for their ability to scavenge different free radicals, indicating their potential use as antioxidants in various applications (Mallesha et al., 2014).
Crystal Structure Studies
Investigations into the crystal structures of 1,3,4-oxadiazole derivatives provide insights into their molecular configurations and interactions. Such studies are essential for understanding the physical and chemical properties of these compounds, contributing to their potential applications in material science and molecular engineering (Kumara et al., 2017).
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which include this compound, exhibit a broad spectrum of biological activities . They have been found to show moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
oryzicola (Xoc) . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or activity of these organisms.
Biochemical Pathways
Given the broad biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as the inhibition of bacterial and fungal growth.
Pharmacokinetics
It is suggested that 2,5-disubstituted 1,3,4-oxadiazole scaffold may lead to novel potent agents with broad biological activity profile and improved pharmacokinetic properties .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown significant anticancer and antioxidant activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline are largely determined by its oxadiazole nucleus . Oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not specified in the available literature.
Cellular Effects
Oxadiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-9-7-13(8-10-14)17-11-15-18-19-16(21-15)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWUEVFGMABNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325808 | |
| Record name | 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
50939-80-5 | |
| Record name | 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



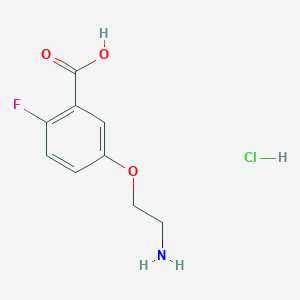
![2-[(2-Chloro-6-nitrophenyl)amino]ethanol](/img/structure/B2583370.png)
![N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2583371.png)
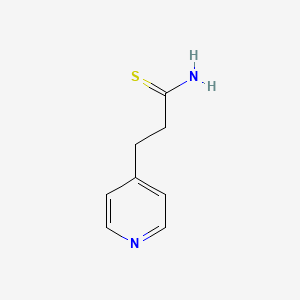
![2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2583373.png)
![4-{3-Carboxy-3-[(2-furylmethyl)amino]propanoylamino}benzoic acid](/img/structure/B2583374.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2583375.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2583376.png)
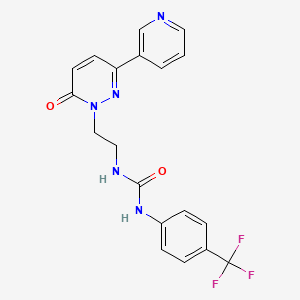
![N-[(4-methylphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2583384.png)
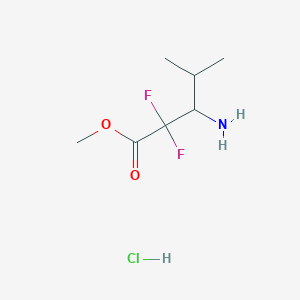
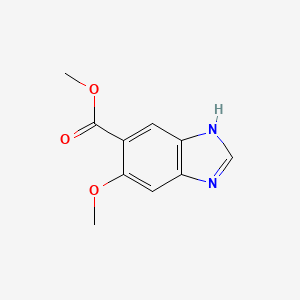
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2583388.png)
